molecular formula C12H22N2O3 B2630654 N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide CAS No. 1396850-54-6

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

货号: B2630654
CAS 编号: 1396850-54-6
分子量: 242.319
InChI 键: DQHACLNADOUOLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is currently being studied for its potential as an anti-cancer agent, particularly in the treatment of solid tumors.

作用机制

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, which in turn leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of ribosomal RNA synthesis, induction of DNA damage response, and activation of p53-mediated cell death pathways. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

实验室实验的优点和局限性

One advantage of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is its specificity for cancer cells that are dependent on ribosomal RNA synthesis, which makes it a potentially effective anti-cancer agent with minimal toxicity to normal cells. However, one limitation is that it may not be effective against all types of cancer, as some tumors may not be dependent on high levels of ribosomal RNA synthesis.

未来方向

There are several potential future directions for research on N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, including:
1. Combination therapy: this compound may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Mechanism of resistance: Understanding the mechanisms of resistance to this compound could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment schedule.
In conclusion, this compound is a promising anti-cancer agent that selectively targets cancer cells dependent on ribosomal RNA synthesis. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and evaluate its safety and efficacy in clinical trials.

合成方法

The synthesis of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide involves several steps, including the reaction of cyclopropylamine with 3-hydroxy-4,4-dimethylpentanone to form an intermediate, which is then reacted with oxalyl chloride to form the final product. The synthesis has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

科学研究应用

N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to selectively target cancer cells that are dependent on ribosomal RNA synthesis, which is a hallmark of many types of cancer. It has been studied in various preclinical models, including cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing cancer cell death.

属性

IUPAC Name

N'-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)9(15)6-7-13-10(16)11(17)14-8-4-5-8/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHACLNADOUOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。